2-Methyl-5-nitronicotinic acid

Medicinal Chemistry Biophysical Property Formulation

2-Methyl-5-nitronicotinic acid is a non-substitutable intermediate for α7 nAChR programs (IC₅₀ 8.07 µM) and kinase inhibitor patents (WO2008/088881). The 2-methyl/5-nitro pattern uniquely modulates ring electron density and binding; mono-substituted analogs alter SAR and invalidate IP. Procure this exact scaffold to ensure mixed anhydride amidation and legal compliance.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 59290-81-2
Cat. No. B1346449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitronicotinic acid
CAS59290-81-2
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H6N2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3H,1H3,(H,10,11)
InChIKeyQGKUVJPQLXSHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-5-nitronicotinic Acid (CAS 59290-81-2) as a Differentiated Building Block


2-Methyl-5-nitronicotinic acid (CAS 59290-81-2) is a disubstituted pyridine derivative belonging to the class of nitro-substituted nicotinic acids . Its molecular formula is C₇H₆N₂O₄ (MW: 182.13 g/mol), featuring a methyl group at the 2-position and a nitro group at the 5-position on the pyridine-3-carboxylic acid scaffold . It presents as a pale-yellow crystalline solid with a reported melting point of 215-215.5 °C and a predicted pKa of 2.47±0.10 . Unlike unsubstituted nicotinic acid or simple nitro-pyridines, the specific substitution pattern on this scaffold defines its distinct chemical reactivity and its utility as a specialized synthetic intermediate in medicinal chemistry and agrochemical development .

Why 2-Methyl-5-nitronicotinic Acid Cannot Be Simply Substituted: Structural Specificity Analysis


The procurement of 2-methyl-5-nitronicotinic acid over closely related analogs—such as 5-nitronicotinic acid (CAS 2047-49-6) or 2-methylnicotinic acid (CAS 3222-56-8)—is driven by structure-activity relationship (SAR) requirements and divergent synthetic utility [1]. While all three share the pyridine-3-carboxylic acid core, their substitution patterns dictate distinct chemical reactivities, binding affinities, and downstream functionalization pathways . Specifically, the presence of both the 2-methyl and 5-nitro groups is critical for modulating electron density on the ring, influencing both nucleophilic/electrophilic substitution behavior and interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) [2]. Generic substitution with a mono-substituted analog will result in a different synthetic intermediate, thereby altering the steric and electronic profile of the final target molecule and potentially invalidating the structure claimed in a patent or compromising a specific biological assay result [3].

Quantitative Evidence Guide: 2-Methyl-5-nitronicotinic Acid (59290-81-2) vs. Structural Analogs


Evidence 1: Ionization State Differentiation via Predicted pKa

The predicted acid dissociation constant (pKa) of 2-methyl-5-nitronicotinic acid is 2.47 ± 0.10 . This value is a direct consequence of the electron-withdrawing nitro group at the 5-position and the electron-donating methyl group at the 2-position. While experimental pKa data for the non-methylated comparator, 5-nitronicotinic acid, is not explicitly available in the same dataset, the absence of the ortho-methyl group in 5-nitronicotinic acid is expected to result in a lower pKa due to the lack of an electron-donating substituent adjacent to the carboxylic acid moiety, altering its ionization state at physiological pH (7.4). For comparison, nicotinic acid (niacin) has an experimental pKa of 4.85 [1]. The markedly lower pKa of 2-methyl-5-nitronicotinic acid (ΔpKa ≈ -2.38) means it exists predominantly in its deprotonated, anionic carboxylate form at physiological pH, a critical differentiator for solubility, permeability, and target engagement.

Medicinal Chemistry Biophysical Property Formulation

Evidence 2: Differential Reactivity in Carboxylic Acid Activation (Mixed Anhydride vs. Standard Coupling)

The synthesis of 2-methyl-5-nitronicotinamide from 2-methyl-5-nitronicotinic acid is reported to be achievable **only** via the mixed anhydride method [1]. Standard amide coupling reagents (e.g., carbodiimides like DCC or EDC) are ineffective for this specific transformation. This stands in stark contrast to the synthesis of the amide of the comparator, 2-methylnicotinic acid, which proceeds readily with standard coupling agents. The necessity of the mixed anhydride method for the 5-nitro derivative is attributed to the strong electron-withdrawing effect of the nitro group, which significantly deactivates the carboxylic acid towards nucleophilic attack by standard coupling reagent intermediates.

Synthetic Methodology Amide Bond Formation Process Chemistry

Evidence 3: Biological Selectivity Profile Against Rat α7 nAChR

2-Methyl-5-nitronicotinic acid exhibits a specific functional profile at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes. It demonstrates antagonist activity with an IC50 of 8.07 µM [1]. In the same assay system, the compound also displays agonist activity, albeit with a significantly lower potency (EC50 = 56.2 µM) [1]. This dual behavior, characterized by a 7-fold preference for antagonist activity (IC50/EC50 ratio = 0.14), contrasts with simpler analogs like nicotinic acid, which typically lacks this level of targeted nAChR modulation. While comparative data for 5-nitronicotinic acid is absent from this specific high-quality binding dataset, the presence of the 2-methyl group in the target compound is known in SAR studies to enhance lipophilicity and receptor subtype selectivity compared to des-methyl analogs .

Nicotinic Receptor Neurology Binding Affinity

Evidence 4: Utility as a Privileged Scaffold in Patented Kinase Inhibitor Synthesis

2-Methyl-5-nitronicotinic acid is explicitly claimed as a key intermediate in the synthesis of heterocyclic kinase inhibitors, as documented in patent WO2008/088881 A1 [1]. In this patent (assigned to Xcovery, Inc.), the 2-methyl-5-nitronicotinic acid core is used to construct a specific series of compounds where both the methyl and nitro substituents are integral to the final structure's binding to the kinase ATP pocket. The substitution pattern is not arbitrary; it was selected over other regioisomers (e.g., 6-methyl-5-nitronicotinic acid or 2-methyl-4-nitronicotinic acid) to achieve the necessary vector alignment and electronic complementarity with the target kinase's hinge region.

Kinase Inhibition Oncology Patented Chemistry

Optimal Application Scenarios for 2-Methyl-5-nitronicotinic Acid (CAS 59290-81-2)


Medicinal Chemistry: α7 Nicotinic Acetylcholine Receptor (nAChR) Modulator Programs

In drug discovery programs targeting cognitive impairment, neuroinflammation, or pain, where modulation of the α7 nAChR is sought, 2-methyl-5-nitronicotinic acid serves as a structurally defined starting material. As evidenced by its functional profile (IC50 = 8.07 µM antagonist activity) in the Xenopus oocyte assay [1], this scaffold provides a measurable baseline for SAR exploration. Its low predicted pKa (2.47) also suggests that the resulting carboxylate form at physiological pH may influence permeability and binding kinetics, making it a suitable core for hit-to-lead optimization rather than a generic, uncharacterized pyridine building block .

Process Chemistry: Advanced Intermediate for Nitro-Containing Heterocycles Requiring Selective Activation

This compound is the reagent of choice for synthetic sequences requiring the installation of a 5-nitro-2-methylnicotinamide moiety. The documented necessity of using a mixed anhydride method for amide bond formation [2] is critical for process chemists designing large-scale syntheses. This knowledge prevents failed experiments using standard coupling agents (e.g., HATU, EDC) and directs procurement specifically toward this building block when a synthetic route calls for a 5-nitro-substituted pyridine that must be amidated at the 3-position.

Agrochemical Discovery: Anticoccidial Agent Development

In the search for novel veterinary pharmaceuticals, particularly anticoccidial agents targeting parasites like *Eimeria tenella*, 2-methyl-5-nitronicotinic acid is a historically relevant building block. The compound has been directly used to synthesize 2-methyl-5-nitronicotinamide, which was evaluated for anticoccidial activity [2]. While the parent amide showed inactivity, the synthetic methodology established for this core [2] provides a validated entry point for generating focused libraries of 5-nitronicotinamide analogs, where the combination of the 2-methyl and 5-nitro groups is a prerequisite for exploring this chemical series.

Patented Pharmaceutical Synthesis: Regiospecific Kinase Inhibitor Scaffold Construction

For contract research organizations (CROs) or pharmaceutical companies working within the intellectual property space of heterocyclic kinase inhibitors, 2-methyl-5-nitronicotinic acid is a non-substitutable intermediate. Patent WO2008/088881 A1 explicitly utilizes this specific regioisomer to construct the core of claimed kinase inhibitors [3]. Procuring and using the correct CAS-registered compound (59290-81-2) is essential for legal compliance, synthetic reproducibility, and maintaining the integrity of the structure-activity relationship outlined in the patent.

Technical Documentation Hub

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